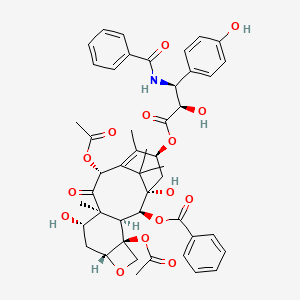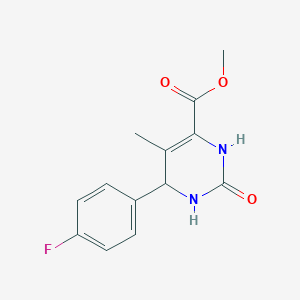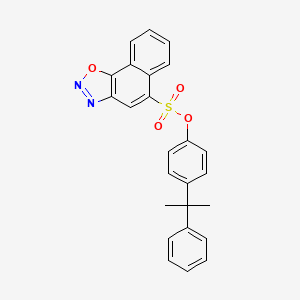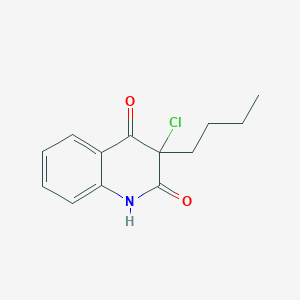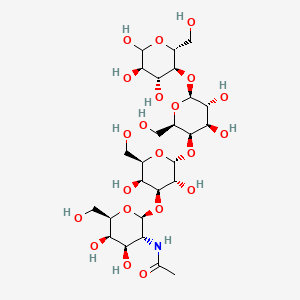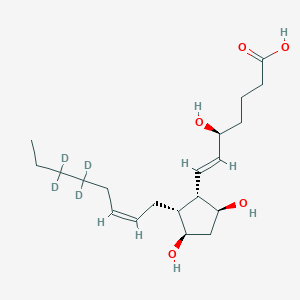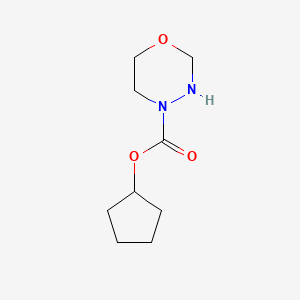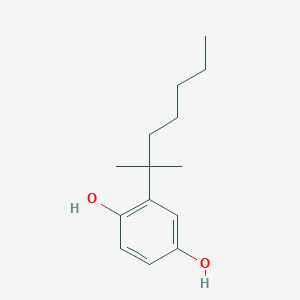
2-(2-Methylheptan-2-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylheptan-2-yl)benzene-1,4-diol, also known as 2-tert-octylhydroquinone, is an organic compound with the molecular formula C14H22O2. It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with a 2-methylheptan-2-yl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylheptan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
2-(2-Methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mécanisme D'action
The antioxidant properties of 2-(2-Methylheptan-2-yl)benzene-1,4-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive molecules. This mechanism involves the formation of a stable phenoxyl radical, which is less likely to participate in further radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone (benzene-1,4-diol): The parent compound with similar antioxidant properties.
Catechol (benzene-1,2-diol): Another dihydroxybenzene with antioxidant activity.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with applications in skincare and medicine.
Uniqueness
2-(2-Methylheptan-2-yl)benzene-1,4-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which enhances its lipophilicity and stability. This structural modification improves its effectiveness as an antioxidant in various industrial applications compared to its parent compound, hydroquinone.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-10-11(15)7-8-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |
Clé InChI |
JWUNLNNCUQLSNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
